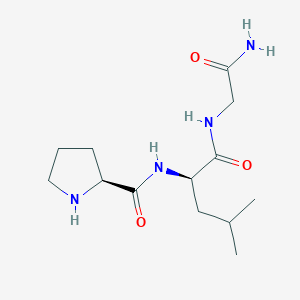

H-Pro-D-Leu-Gly-NH2

説明

Molecular Structure Analysis

The molecular structure of H-Pro-D-Leu-Gly-NH2 reveals a compact peptide with some flexibility. Conformational energy calculations indicate that it retains a relatively stable shape despite its flexibility .

Chemical Reactions Analysis

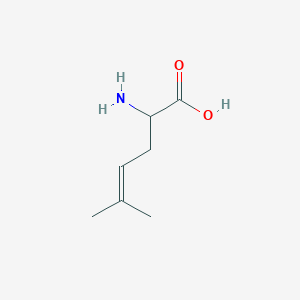

Upon incubation with human plasma or serum, H-Pro-D-Leu-Gly-NH2 remains intact, unlike in other species such as rat, chicken, and carp. These species degrade the tripeptide to varying extents. The breakdown products primarily include Proline (Pro) , Leucine (Leu) , and Glycine (Gly) . Notably, H-Leu-Gly-NH2 is not detectable in the degradation products. The correlation between the anatomic development of the pars intermedia and the ability of serum to hydrolyze H-Pro-D-Leu-Gly-NH2 suggests its potential role as a melanocyte-stimulating hormone (MSH)-release-inhibiting factor .

科学的研究の応用

Structural Properties and Conformational Studies

- Tertiary Structure Insights : H-Pro-Leu-Gly-NH2, known for inhibiting the release of melanocyte stimulating hormone, exhibits unique structural characteristics. It maintains several compact conformations, with one particular structure stabilized by a 10-membered beta-turn and a specific hydrogen bond. This was confirmed through conformational energy calculations and x-ray analysis (Ralston, de Coen, & Walter, 1974).

- Conformational Flexibility : Further research indicates that H-Pro-Leu-Gly-NH2 retains a degree of flexibility despite its compactness. Its tertiary structure was explored through various conformational studies, revealing its adaptable nature (Gilboa et al., 1984).

- Synthetic Analogues : Synthesis of monothionated analogs of H-Pro-Leu-Gly-NH2 has been achieved, expanding the scope of research into structurally varied forms of this peptide (Thorsen et al., 1983).

Biological and Chemical Interactions

- Distribution and Metabolism : Studies on the distribution, half-life, and excretion of labeled H-Pro-Leu-Gly-NH2 in rats revealed its potent inhibitory role and suggested a direct hypothalamic influence on the pineal gland (Redding et al., 1973).

- Molecular Aggregation in Solution : Investigations into the aggregation behaviors of H-Pro-Leu-Gly-NH2 in different solvents revealed its propensity to form specific molecular structures and aggregate under certain conditions (Walter, Deslauriers, & Smith, 1978).

- Species-Specific Degradation : Comparative studies between human and other species’ serum revealed significant differences in the degradation of H-Pro-Leu-Gly-NH2, providing insights into species-specific enzymatic activities (Walter, Neidle, & Marks, 1975).

Advanced Theoretical Analysis

- Computational Studies : Theoretical studies have been conducted to understand the preferred conformations of H-Pro-Leu-Gly-NH2, highlighting its stability and the influence of its individual amino acid components on its overall structure (Kang & Walter, 1976).

Crystallography and NMR Analysis

- Crystal-State Analysis : The crystal-state structures of various analogs of H-Pro-Leu-Gly-NH2 have been analyzed, revealing details about their conformational states and the impact of modifications on their structures (Valle et al., 1989).

- NMR Studies : Nuclear magnetic resonance (NMR) studies have provided detailed insights into the aggregation and conformation of H-Pro-Leu-Gly-NH2 and its related peptides, enhancing our understanding of its molecular behavior in different solvents (Higashijima et al., 1978).

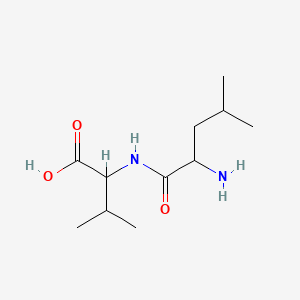

特性

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJLZTTWSNHOX-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-D-Leu-Gly-NH2 | |

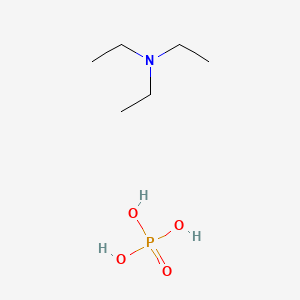

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)